6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid
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Overview
Description
6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a triazole moiety and a carboxylic acid group. This compound is part of a broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a “click” reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Substitution on the Pyridine Ring: The triazole moiety is then introduced to the pyridine ring through nucleophilic substitution reactions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Dihydrotriazoles and other reduced derivatives.
Substitution: Various substituted pyridine and triazole derivatives.
Scientific Research Applications
6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole moiety can bind to the active sites of enzymes, inhibiting their activity.
DNA Interaction: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins and receptors.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid: Similar structure but lacks the methyl group, which can affect its biological activity and chemical reactivity.
6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid: Contains a different triazole isomer, leading to variations in its properties and applications.
Uniqueness
6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the triazole ring enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H8N4O2 |
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Molecular Weight |
204.19 g/mol |
IUPAC Name |
6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-6-2-3-7(9(14)15)8(11-6)13-5-4-10-12-13/h2-5H,1H3,(H,14,15) |
InChI Key |
QCOCOZHFOVXTJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)N2C=CN=N2 |
Origin of Product |
United States |
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